2-Propan-2-ylindolizine-7-carboxylic acid
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Overview
Description
2-Propan-2-ylindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound consists of an indolizine ring system with a carboxylic acid group at the 7th position and a propan-2-yl group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-ylindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-cyanocyclopropane-1-carboxylic acid with a base and iodine to form the indolizine ring system . This reaction proceeds through the formation of a carboanion intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-ylindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propan-2-ylindolizine-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Propan-2-ylindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indolizine-2-carboxylic acid: Another indolizine derivative with a carboxylic acid group at the 2nd position.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure but different functional groups.
Uniqueness
2-Propan-2-ylindolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-propan-2-ylindolizine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-8(2)10-6-11-5-9(12(14)15)3-4-13(11)7-10/h3-8H,1-2H3,(H,14,15) |
InChI Key |
GMRGPXIQVSPGMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CC(=CC2=C1)C(=O)O |
Origin of Product |
United States |
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